molecular formula C13H14N6O B5378958 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide

Cat. No. B5378958
M. Wt: 270.29 g/mol
InChI Key: FXULTLNHJASMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the immune response.

Mechanism of Action

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the immune response. JAK enzymes play a critical role in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide can effectively reduce the production of cytokines, leading to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively reduce inflammation and other symptoms associated with autoimmune diseases in preclinical and clinical studies. In addition, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide as a research tool is its specificity for JAK enzymes, which allows researchers to selectively study the role of these enzymes in the immune response. However, one limitation of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide is that it may not fully replicate the complex interactions between JAK enzymes and other signaling pathways in vivo.

Future Directions

There are several potential future directions for research involving N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologic agents, to achieve greater efficacy in the treatment of autoimmune diseases. Finally, there is also interest in studying the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections.

Synthesis Methods

The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide involves several steps, starting with the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl 2-chloroacetate to form ethyl 4,6-dimethyl-2-(2-oxoethyl)pyrimidine-5-carboxylate. This compound is then reacted with 4-bromo-1H-pyrazole-5-carboxamide to form N-[4-bromo-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. Finally, the bromine atom is replaced with a cyano group using sodium cyanide to yield N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide.

Scientific Research Applications

N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively suppress the activity of JAK enzymes, which are involved in the immune response. This suppression can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases.

properties

IUPAC Name

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-4-11(20)18-12-10(6-14)7-15-19(12)13-16-8(2)5-9(3)17-13/h5,7H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXULTLNHJASMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=NN1C2=NC(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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